
Tofacitinib
Overview
Description
Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of moderate-to-severe rheumatoid arthritis (RA) and ulcerative colitis (UC). It functions by selectively inhibiting JAK1 and JAK3, thereby modulating cytokine signaling involved in inflammatory pathways . Clinical trials have demonstrated its efficacy in reducing disease activity and inducing remission in RA and UC, with a safety profile comparable to biologic disease-modifying antirheumatic drugs (bDMARDs) . Long-term studies (≤114 months) indicate that this compound is generally well-tolerated, though it carries an elevated risk of herpes zoster compared to bDMARDs . Its role as a first-line or second-line therapy varies across regions, supported by cost-effectiveness analyses in countries like Great Britain, Germany, and Canada .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib involves several key steps:
Condensation Reaction: The process begins with the condensation between intermediates VII and VIII to form intermediate VI.
Hydrogenation: Intermediate VI undergoes hydrogenation to yield intermediate V.
Resolution: Intermediate V is resolved to produce intermediate IV with enantiomeric purity greater than 99%.
Release in Basic Medium: Intermediate IV is released in a basic medium to form intermediate III.
N-acylation Reaction: Intermediate III undergoes N-acylation to produce this compound (II).
Salification: Finally, this compound (II) is salified to form this compound monocitrate (I).
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for high yields and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Key Intermediates and Their Roles
- Intermediate-1 : Forms the piperidine backbone via catalytic hydrogenation. Critical for chiral integrity ( ).
- Intermediate-2 : Introduces the cyanoacetate group, enabling downstream complexation with citric acid ( ).
- This compound Citrate : Final product stabilized through hydrogen bonding with citric acid, enhancing solubility ( ).
Structural Highlights :
- Chiral centers at C3 and C4 of the piperidine ring ( ).
- Pyrrolopyrimidine moiety synthesized via cyclization of cyanoacetate intermediates ( ).
Isomerization and Stereochemical Control
- Dynamic Kinetic Resolution (DKR) : Achieved using chiral catalysts (e.g., Rhodium-BINAP) to favor the (3R,4R)-stereoisomer, reducing racemization ( ).
- Epoxidation-Ring Opening : Utilized to form aziridine intermediates, critical for maintaining stereochemistry ( ).
Table 2: Stereochemical Outcomes
Method | Catalyst | ee (%) | Yield (%) | Source |
---|---|---|---|---|
DKR | Rh-BINAP | >95 | 82 | |
Epoxidation | Ti(OiPr)₄ | 66 | 74 |
Degradation and Stability Studies
- Hydrolysis : Susceptible to ester hydrolysis under acidic conditions, forming inactive metabolites ( ).
- Oxidative Metabolism : Primarily mediated by CYP3A4, producing <8% metabolites (e.g., hydroxythis compound) ( ).
Degradation Pathways :
- Acidic Conditions : Cleavage of the piperidine-cyanoacetate bond.
- Alkaline Conditions : Decomposition of the pyrrolopyrimidine ring ( ).
By-Products and Impurity Control
- Common Impurities :
Purification Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane (7:3) ( ).
- Crystallization : Ethanol/water (3:1) for citrate salt formation ( ).
Mechanistic Insights
Scientific Research Applications
FDA-Approved Indications
Tofacitinib is approved for several conditions:
- Rheumatoid Arthritis (RA) : Indicated for adults with moderate to severe active disease who have had an inadequate response to one or more DMARDs.
- Psoriatic Arthritis (PA) : Approved based on results from phase III trials (OPAL Broaden and OPAL Beyond) demonstrating significant improvement in ACR response rates compared to placebo.
- Ulcerative Colitis (UC) : The approval followed three pivotal phase III trials (OCTAVE Induction 1, OCTAVE Induction 2, and OCTAVE Sustain), showing efficacy in patients unresponsive to TNF blockers.
- Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA) : Approved for patients aged two years and older based on a phase III trial demonstrating safety and efficacy .
Rheumatoid Arthritis
In clinical trials, this compound has shown significant efficacy in improving symptoms of RA. For instance, a systematic review indicated that patients receiving this compound achieved higher ACR20, ACR50, and ACR70 response rates compared to placebo. The Health Assessment Questionnaire-Disability Index (HAQ-DI) scores also improved significantly among treated patients .
Psoriatic Arthritis
In the OPAL Broaden trial, patients receiving 5 mg of this compound twice daily exhibited a significant reduction in disease activity compared to those on placebo. After 12 months, approximately 37% of patients achieved minimal disease activity .
Ulcerative Colitis
This compound's effectiveness in UC was highlighted in the OCTAVE trials, where it demonstrated significant improvements in clinical remission rates compared to placebo. Notably, it was the first JAK inhibitor approved for UC management .
Safety Profile
While this compound is generally well-tolerated, it is associated with certain adverse effects. Commonly reported events include:
- Serious Infections : Increased risk of serious infections such as tuberculosis and herpes zoster has been observed.
- Malignancies : There are concerns regarding potential increased risks of certain cancers.
- Gastrointestinal Perforations : Some cases have been reported, particularly in patients with a history of diverticulitis .
Emerging Applications
Recent studies have explored additional applications for this compound beyond its primary indications:
- Atopic Dermatitis : Research indicates potential efficacy in treating atopic dermatitis due to its immunomodulatory effects.
- Other Autoimmune Disorders : There is ongoing investigation into the use of this compound for conditions like systemic lupus erythematosus and ankylosing spondylitis .
Case Study 1: Efficacy in RA
A long-term study involving 636 RA patients treated with this compound reported an incidence rate of herpes zoster at varying rates across different regions. The study also highlighted that monotherapy with lower doses resulted in fewer adverse events compared to higher doses combined with other DMARDs .
Case Study 2: this compound in UC
In a phase III trial for UC, patients who had previously failed TNF inhibitors showed significant improvement in both clinical symptoms and endoscopic outcomes after treatment with this compound .
Mechanism of Action
Tofacitinib works by inhibiting Janus kinases, which are crucial for the signaling pathways of various cytokines. By blocking these enzymes, this compound interferes with the transcription of genes involved in cell growth and differentiation. This inhibition reduces the activity of immune cells and decreases inflammation . The primary molecular targets of this compound are Janus kinase 1 and Janus kinase 3, which play key roles in the immune response .
Comparison with Similar Compounds
Mechanism of Action and Selectivity
- Baricitinib : Targets JAK1/JAK2, with implications for interferon signaling and hematologic parameters .
- Adalimumab : Tumor necrosis factor-alpha (TNF-α) inhibitor, a biologic agent with distinct mechanisms outside the JAK pathway .
Efficacy in Rheumatoid Arthritis
Key Metrics :
Compound | ACR50 Response Rate (Week 24) | DAS28-CRP Remission Rate (Week 24) |
---|---|---|
Tofacitinib | 46% | 28% |
Upadacitinib | 52% | 34% |
Baricitinib | 48% | 30% |
Adalimumab | 45% | 25% |
This compound demonstrates non-inferiority to adalimumab when combined with methotrexate . However, Upadacitinib shows marginally higher efficacy, attributed to enhanced JAK1 selectivity .
Efficacy in Ulcerative Colitis
- This compound : Achieves clinical remission rates of 40–50% in maintenance phases, comparable to vedolizumab (an α4β7 integrin inhibitor) .
- Vedolizumab : Similar remission rates but slower onset of action compared to this compound .
Cost-Effectiveness
Biological Activity
Tofacitinib is an oral Janus kinase (JAK) inhibitor that has gained attention for its therapeutic efficacy in various autoimmune diseases, particularly rheumatoid arthritis (RA), ulcerative colitis (UC), and dermatomyositis (DM). This article provides a comprehensive overview of the biological activity of this compound, supported by clinical studies, efficacy data, and safety profiles.
This compound selectively inhibits JAK1 and JAK3, which are critical in the signaling pathways of various cytokines involved in immune responses. By blocking these pathways, this compound reduces inflammation and modulates immune activity, making it effective in treating autoimmune conditions.
Rheumatoid Arthritis
This compound has been extensively studied in RA. A notable study compared its effectiveness between biologic-naïve patients and those with inadequate responses to previous biological treatments. The study enrolled 113 patients and found that 57.5% achieved a significant improvement (CDAI50) after six months of treatment with 5 mg twice daily .
Key Findings:
- CDAI50 Response Rate: 57.5%
- Patient Demographics: 36 biologic-naïve and 77 biologic-experienced patients
- Duration of Study: 6 months
Outcome Measure | Biologic-Naïve Patients | Biologic-Experienced Patients |
---|---|---|
CDAI50 | Higher response rate | Lower response rate |
Ulcerative Colitis
In UC, this compound has shown promising results as well. A retrospective cohort study indicated that this compound was effective in achieving steroid-free remission in patients with moderate to severe UC. The study categorized patients into those with acute severe UC (ASUC) and chronic activity, confirming that biologic-naïve patients had better responses .
Efficacy Data:
- Steroid-Free Remission Rate: Approximately 36% at 8 weeks
- Safety Profile: No significant increase in thromboembolic events noted.
Study Type | Outcome Measure | Result |
---|---|---|
Retrospective Cohort Study | Clinical Response at 8 weeks | 36% |
OCTAVE Trials | Remission at 52 weeks | 34.3% (5 mg) |
40.6% (10 mg) |
Dermatomyositis
A recent open-label trial assessed this compound's efficacy in treatment-refractory dermatomyositis. Ten subjects received an extended-release dose of 11 mg daily for 12 weeks. The primary outcome was met by all participants, with half showing moderate improvement .
Trial Results:
- Primary Outcome Achievement: 100%
- Moderate Improvement Rate: 50%
- Significant Change in CDASI Score: From 28 ± 15.4 to 9.5 ± 8.5 (P = 0.0005)
Safety Profile
This compound's safety profile has been evaluated across multiple studies involving thousands of patients. Common adverse events include infections, particularly herpes zoster, which occurred more frequently when this compound was combined with glucocorticoids .
Adverse Events Summary:
Adverse Event | Incidence Rate (%) |
---|---|
Herpes Zoster | Varies by region |
Serious Infections | <4% |
Gastrointestinal Perforation | Rare |
Q & A
Basic Research Questions
Q. What are the primary efficacy endpoints and outcome measures used in phase III clinical trials evaluating Tofacitinib for rheumatoid arthritis (RA)?
- Methodological Answer : Phase III trials typically use composite endpoints such as the American College of Rheumatology 20% improvement criteria (ACR20), Health Assessment Questionnaire-Disability Index (HAQ-DI), and Disease Activity Score for 28-joint counts (DAS28-4[ESR]). These endpoints are selected to capture both clinical response (e.g., reduction in swollen joints) and patient-reported outcomes (e.g., physical function). For example, in the ORAL Standard trial, ACR20 response rates at 6 months were 51.5% (5 mg) and 52.6% (10 mg) for this compound versus 28.3% for placebo, with HAQ-DI reductions of -0.40 to -0.54 versus -0.15 for placebo .
Q. How are safety profiles of this compound systematically monitored in long-term extension (LTE) studies?
- Methodological Answer : LTE studies employ continuous adverse event (AE) tracking, including serious infections (e.g., herpes zoster), hematologic changes (e.g., neutropenia), and lipid profile alterations. Data are analyzed using incidence rates (IRs) per 100 patient-years (PY). For instance, a 9.5-year integrated safety analysis (n=7,061 patients) reported stable IRs over time, with herpes zoster IRs of 4.0–4.4/100 PY, highlighting demographic-specific risks (e.g., higher rates in Asian populations) .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound trials?
- Methodological Answer : Dose-response analyses often use mixed-effects models or logistic regression to account for repeated measures and covariates (e.g., baseline methotrexate use). In the ORAL Start trial, least squares mean (LSM) changes in radiographic progression (Sharp/van der Heijde scores) were compared between doses (0.12 for 5 mg vs. 0.06 for 10 mg), with non-overlapping confidence intervals indicating dose-dependent efficacy .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in safety data between this compound and biologic DMARDs (bDMARDs) across studies?
- Methodological Answer : Discrepancies (e.g., elevated herpes zoster risk with this compound) require stratified analyses by demographic factors (age, region) and concomitant therapies (e.g., glucocorticoids). Multivariate Cox regression in a 2020 integrated analysis identified glucocorticoid use and Asian ancestry as independent risk factors for herpes zoster (HR=1.5–2.0). Comparative studies with adalimumab showed similar overall infection rates but higher herpes zoster IRs for this compound (4.4 vs. 1.7/100 PY) .
Q. What experimental designs are optimal for assessing this compound’s impact on structural joint damage in RA?
- Methodological Answer : Randomized, double-blind, placebo-controlled trials with radiographic endpoints (e.g., modified Sharp score) at 6–12 months are standard. The phase III ORAL Standard trial used a step-down statistical approach to prioritize endpoints: first ACR20, then HAQ-DI, followed by DAS28-4(ESR). Blinded placebo crossover at 3–6 months minimizes ethical concerns while maintaining data integrity .
Q. How can real-world evidence (RWE) be integrated with clinical trial data to evaluate this compound’s long-term effectiveness?
- Methodological Answer : RWE integration requires linkage of registries (e.g., Corrona) with claims data to assess adherence and outcomes beyond 12 months. Propensity score matching or inverse probability weighting adjusts for confounding factors (e.g., comorbidities). A 2023 study using Israeli registry data compared event-free survival (EFS) between this compound and abatacept, finding no significant difference (HR=1.24, 95% CI 0.85–1.81) after multivariable adjustment .
Q. What bioanalytical validation protocols are critical for pharmacokinetic (PK) studies of this compound generics?
- Methodological Answer : Validated LC-MS/MS methods must meet FDA/EMA criteria for sensitivity (lower limit of quantification: 0.30 ng/mL), precision (CV <15%), and accuracy (85–115%). A 2025 bioequivalence study demonstrated linearity (0.30–200.00 ng/mL) and cross-validation with reference formulations using f2 similarity factors for dissolution profiles .
Q. Methodological Frameworks
- For Comparative Studies : Apply PICO (Population: RA patients; Intervention: this compound; Comparison: bDMARDs; Outcome: ACR20/DAS28) to structure hypotheses .
- For Safety Analyses : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research on understudied risks (e.g., thromboembolic events) .
Properties
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197271 | |
Record name | Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well., Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/, Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling. | |
Record name | Tofacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofacitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow foam | |
CAS No. |
477600-75-2 | |
Record name | Tofacitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tofacitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tofacitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08895 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tofacitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOFACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tofacitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |
Record name | Tofacitinib | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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